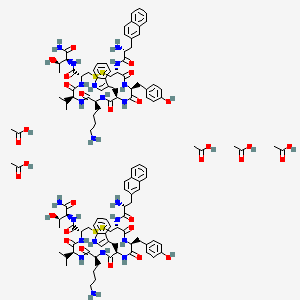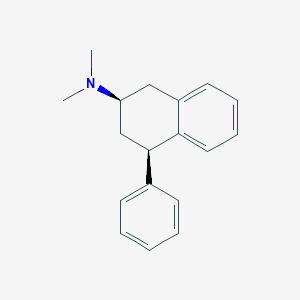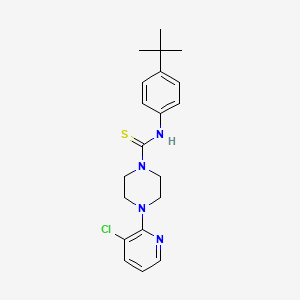
thio-BCTC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potent antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and menthol-induced cooling . Thio-BCTC has been studied for its potential therapeutic applications, particularly in the treatment of conditions related to TRPM8 activity, such as pain and cancer .
Vorbereitungsmethoden
The synthesis of thio-BCTC involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenylamine: This intermediate is synthesized by the reduction of 4-tert-butylphenyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 4-tert-butylphenyl isothiocyanate: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Synthesis of this compound: The final step involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloropyridin-2-ylpiperazine to yield this compound.
Analyse Chemischer Reaktionen
Thio-BCTC undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the carbothioamide group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thio-BCTC has been extensively studied for its scientific research applications, including:
Wirkmechanismus
Thio-BCTC exerts its effects by antagonizing the TRPM8 ion channel. This channel is a calcium-permeable, non-selective cation channel involved in the transduction of cold temperatures and menthol-induced cooling . By blocking TRPM8, this compound inhibits the influx of calcium ions, thereby modulating the activity of cold-sensitive neurons and reducing pain sensation . The molecular targets and pathways involved include the TRPM8 channel and downstream signaling pathways related to calcium ion homeostasis .
Vergleich Mit ähnlichen Verbindungen
Thio-BCTC is part of a class of compounds known as TRPM8 antagonists. Similar compounds include:
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Similar in structure to this compound but with a carboxamide group instead of a carbothioamide group.
AMTB (N-(3-aminomethylbenzyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Another TRPM8 antagonist with a different substituent on the piperazine ring.
Capsazepine: A well-known TRPM8 antagonist with a different chemical structure but similar biological activity.
This compound is unique due to its specific carbothioamide group, which may confer distinct pharmacological properties compared to other TRPM8 antagonists .
Eigenschaften
Molekularformel |
C20H25ClN4S |
|---|---|
Molekulargewicht |
389.0 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
ODPJGEXSZMHIBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)
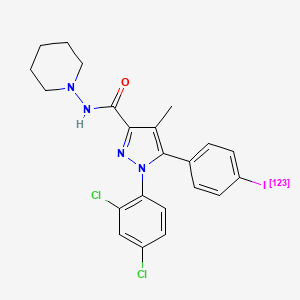
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
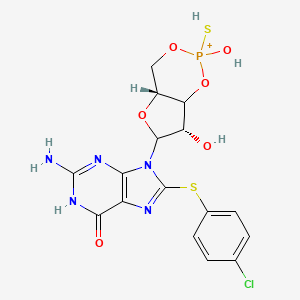
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)

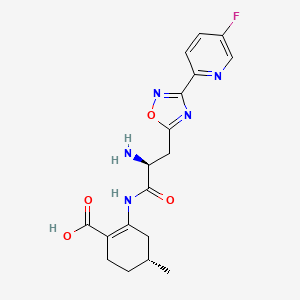
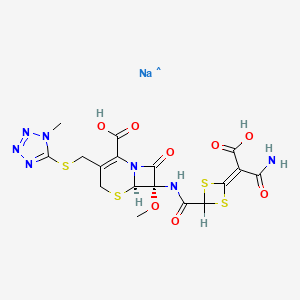
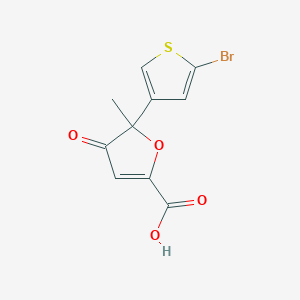
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
